molecular formula C10H15N3O5S B2431919 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine CAS No. 861208-70-0

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine

Cat. No.: B2431919
CAS No.: 861208-70-0
M. Wt: 289.31
InChI Key: ZZGTVXLMNJSEPI-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine is a chemical compound with the molecular formula C10H15N3O4S It is characterized by the presence of a morpholine ring attached to a pyrimidine ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine typically involves the reaction of 4,6-dimethoxypyrimidine with morpholine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles can be used to substitute the sulfonyl group under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonyl hydrides.

Scientific Research Applications

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring.

    4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]piperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides additional stability and solubility compared to similar compounds.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGTVXLMNJSEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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